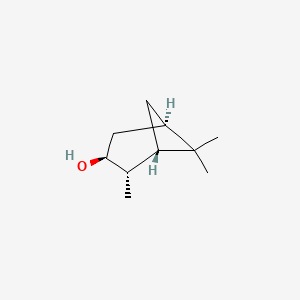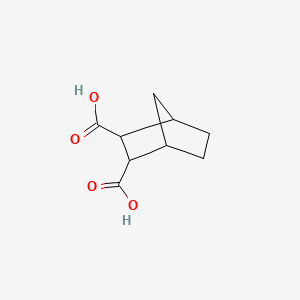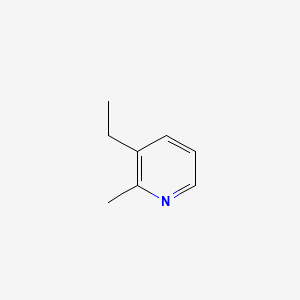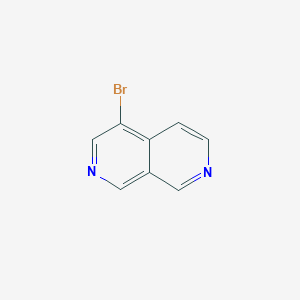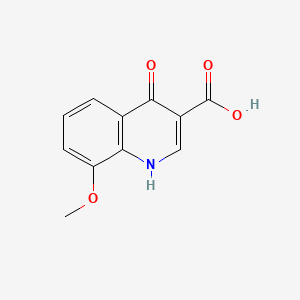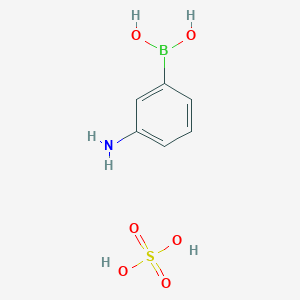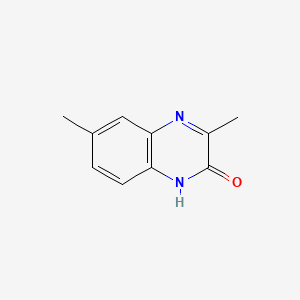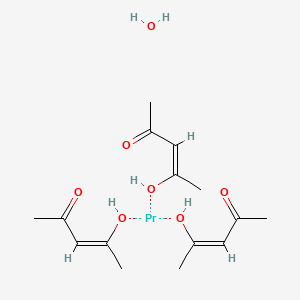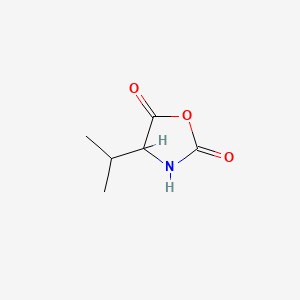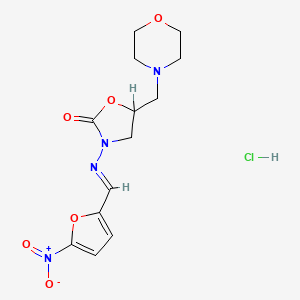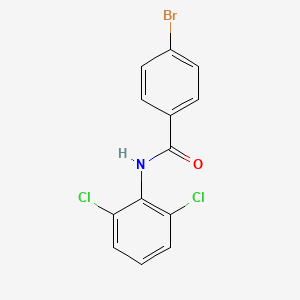
2-(2-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Overview
Description
2-(2-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is also known as HBFP and has the molecular formula C9H4BrF6O. It is a colorless liquid that has a boiling point of 120-122°C.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is not fully understood. However, it is believed that this compound acts as a Lewis acid and can form complexes with other molecules, thereby facilitating organic reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-(2-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol. However, studies have shown that this compound is relatively non-toxic and does not cause significant harm to living organisms.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(2-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol in lab experiments is its excellent solubility in a wide range of organic solvents. This makes it an ideal solvent for a variety of organic reactions. However, one of the major limitations of using this compound is its high cost compared to other solvents.
Future Directions
There are several potential future directions for research on 2-(2-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol. One area of research could be the development of more cost-effective synthesis methods for this compound. Another area of research could be the exploration of its potential applications in the pharmaceutical industry, as this compound has been shown to have some medicinal properties. Additionally, further studies could be conducted to better understand the mechanism of action of this compound in organic reactions.
Scientific Research Applications
2-(2-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a solvent for organic reactions. This compound has been shown to be an excellent solvent for a wide range of organic reactions, including Grignard reactions and Suzuki coupling reactions.
properties
IUPAC Name |
2-(2-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF6O/c10-6-4-2-1-3-5(6)7(17,8(11,12)13)9(14,15)16/h1-4,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIHOAKCDPPBFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)(C(F)(F)F)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



